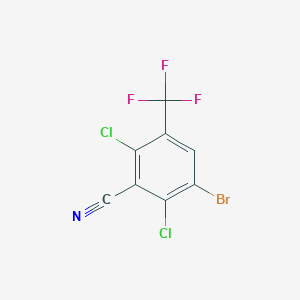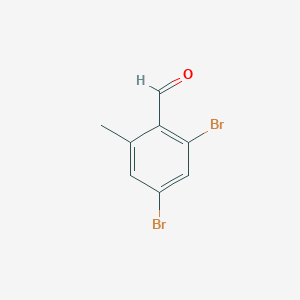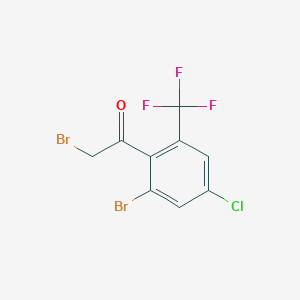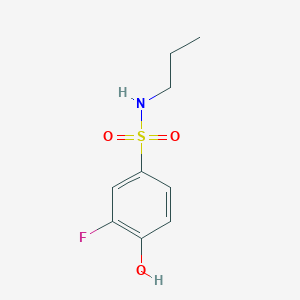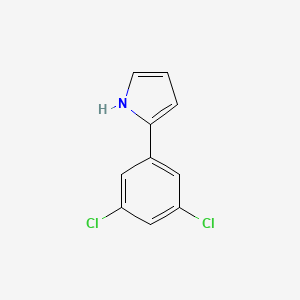
2-(3,5-Dichlorophenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichlorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are five-membered rings containing one nitrogen atom. The presence of the 3,5-dichlorophenyl group attached to the pyrrole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with pyrrole in the presence of an acid catalyst. This reaction typically proceeds via a condensation mechanism, forming the desired product with good yields .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3,5-dichlorophenylboronic acid is coupled with a pyrrole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichlorophenyl)pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or alkylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(3,5-Dichlorophenyl)pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichlorophenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dichlorophenyl)pyrimidine: Shares a similar structure but contains a pyrimidine ring instead of a pyrrole ring.
2-(3,5-Dichlorophenyl)indole: Contains an indole ring, which is a fused ring system with different electronic properties.
Uniqueness
2-(3,5-Dichlorophenyl)pyrrole is unique due to its specific electronic and steric properties imparted by the dichlorophenyl group. This uniqueness makes it a valuable compound for designing new molecules with tailored properties for various applications .
Propiedades
Fórmula molecular |
C10H7Cl2N |
|---|---|
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
2-(3,5-dichlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,13H |
Clave InChI |
BOCDENRIHCMSTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


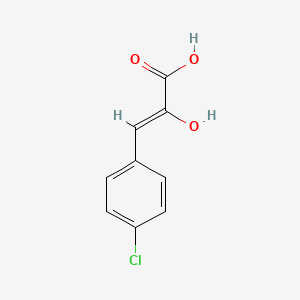


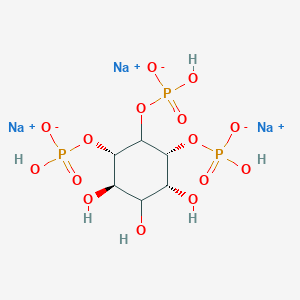

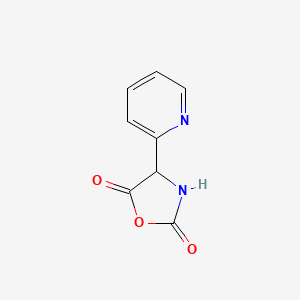
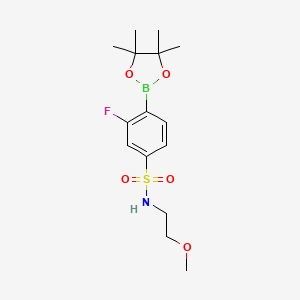

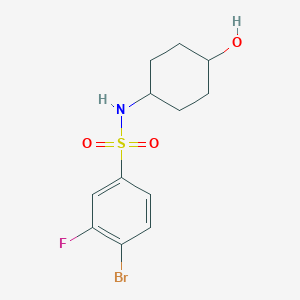
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
